2-Cyano-4-(4-cyanophenyl)phenol

Overview

Description

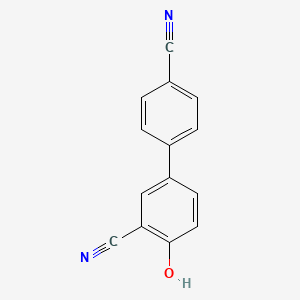

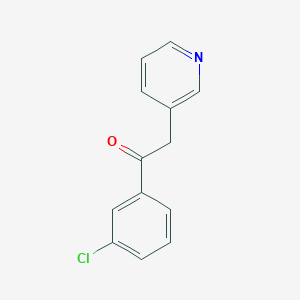

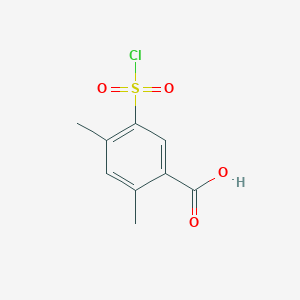

2-Cyano-4-(4-cyanophenyl)phenol is a chemical compound with the CAS Number: 313366-70-0 and a molecular weight of 220.23 . Its IUPAC name is 4-hydroxy [1,1’-biphenyl]-3,4’-dicarbonitrile .

Molecular Structure Analysis

The molecular structure of 2-Cyano-4-(4-cyanophenyl)phenol is represented by the linear formula C14H8N2O . The InChI code for this compound is 1S/C14H8N2O/c15-8-10-1-3-11(4-2-10)12-5-6-14(17)13(7-12)9-16/h1-7,17H .Scientific Research Applications

Molecular Structure and Properties

- The study of 3-Cyano-4-(4-cyanophenyl)-1,1-diphenyl-2-aza-1,3-butadiene (a related compound) revealed its molecular structure, characterized by discrete diastereomeric molecules and specific angular tilts between phenyl rings. This structural information is vital for understanding the properties and potential applications of similar compounds (Angelova, Macíček, & Dryanska, 1993).

Synthesis Techniques

- A novel synthesis technique for 4-(4'-cyano-2'-fluorophenoxy) phenol, an important intermediate of phenoxypropionate herbicide, has been reviewed. This method utilizes 4-hydroxyanisole and 3, 4-difluorobenzonitrile as major starting materials (Zhang, 2009).

Chemical Synthesis and By-Products

- Research on the synthesis of 2-cyano-4′-methylbiphenyl, via the condensation of 2-chlorobenzonitrile, provides insights into the chemical processes and by-products relevant to compounds like 2-Cyano-4-(4-cyanophenyl)phenol (C. Qun, 2007).

Applications in Liquid Crystals

- Novel phenol derivatives, such as ester derivatives of 4-cyano-2-fluorophenol, have been found to exhibit wide-range nematic phases, indicating potential applications in liquid crystal technologies (Kelly, 1983).

Improvements in Chemical Reactions

- Innovations in the Berthelot reaction for determining ammonium in soil extracts and water have been explored. This involves evaluating alternatives to phenol and salicylate, highlighting the significance of phenol derivatives in environmental analysis (Rhine, Mulvaney, Pratt, & Sims, 1998).

Synthesis of Polyacetylenes

- The synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano or methoxy tails demonstrates the versatility of phenol derivatives in creating materials with unique molecular alignments (Kong & Tang, 1998).

Mechanism of Action

Target of Action

It is known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The cyano group in the compound can strongly attract electrons, which usually increases the ionization energy (ie) .

Biochemical Pathways

It is known to be involved in suzuki–miyaura coupling reactions .

Result of Action

It is known to be an important intermediate for the synthesis of certain fungicides and antihypertensive drugs .

Action Environment

The action, efficacy, and stability of 2-Cyano-4-(4-cyanophenyl)phenol can be influenced by environmental factors. For instance, it is known to be unstable when exposed to strong alkalis and oxidants .

properties

IUPAC Name |

5-(4-cyanophenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O/c15-8-10-1-3-11(4-2-10)12-5-6-14(17)13(7-12)9-16/h1-7,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXFHKWCOPMRIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402354 | |

| Record name | 5-(4-cyanophenyl)-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-4-(4-cyanophenyl)phenol | |

CAS RN |

313366-70-0 | |

| Record name | 5-(4-cyanophenyl)-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid](/img/structure/B3024836.png)

![5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hcl](/img/structure/B3024838.png)